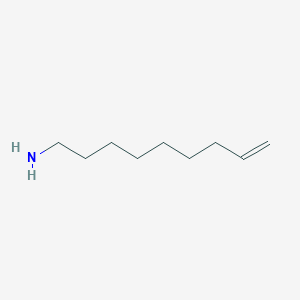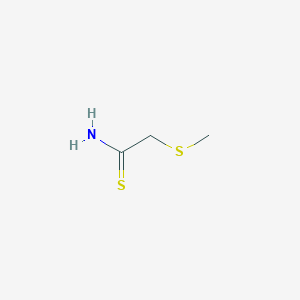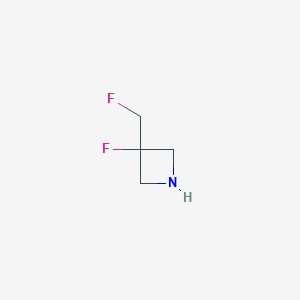
non-8-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
non-8-en-1-amine is an organic compound with the molecular formula C9H19N It is an amine derivative of nonene, characterized by a long carbon chain with a terminal amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: non-8-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 8-nonenoic acid with ammonia or an amine under specific conditions. Another method includes the reduction of 8-nonenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic hydrogenation of 8-nonenitrile. This process involves the use of high pressure and temperature to facilitate the reduction reaction, yielding this compound as the primary product.
Analyse Des Réactions Chimiques
Types of Reactions: non-8-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or amides.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
non-8-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of non-8-en-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and interact with biological molecules, potentially affecting biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Nonylamine: Similar structure but lacks the double bond present in non-8-en-1-amine.
Octylamine: Shorter carbon chain, leading to different physical and chemical properties.
Decylamine: Longer carbon chain, which affects its reactivity and applications.
Uniqueness: this compound is unique due to the presence of a double bond in its carbon chain, which imparts distinct reactivity and properties compared to its saturated counterparts. This structural feature allows for additional chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
151626-27-6 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 |
Nom IUPAC |
non-8-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2 |
Clé InChI |
YTHGSFAORWSNRR-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCN |
SMILES canonique |
C=CCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide](/img/structure/B1652530.png)
![tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate](/img/structure/B1652532.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]valine](/img/structure/B1652536.png)

![Benzothiazole, 2-[4-(1H-imidazol-4-yl)-1-piperidinyl]-](/img/structure/B1652538.png)







